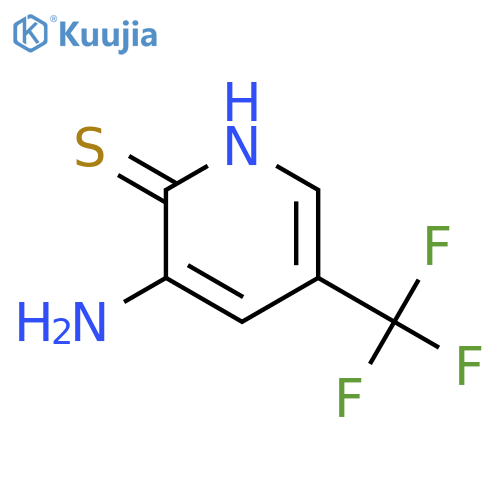

Cas no 89571-66-4 (2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-)

2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-

- 3-amino-5-(trifluoromethyl)-1H-pyridine-2-thione

- DTXSID00673516

- 3-amino-5-trifluoromethylpyridin-2-thiol

- 3-amino-2-mercapto-5-(trifluoromethyl)pyridine

- 3-amino-5-(trifluoromethyl)pyridine-2-thiol

- SCHEMBL18040897

- 3-Amino-5-(trifluoromethyl)pyridine-2(1H)-thione

- SCHEMBL1668412

- 3-amino-5-trifluoromethylpyridine-2-thiol

- 89571-66-4

- 3-amino-5-(trifluoromethyl)-pyridine-2-thiol

-

- インチ: InChI=1S/C6H5F3N2S/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)

- InChIKey: DQBGYLJMPFLMHF-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=S)NC=C1C(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 194.01255383g/mol

- どういたいしつりょう: 194.01255383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 70.1Ų

2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004012-500mg |

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine |

89571-66-4 | 97% | 500mg |

$960.40 | 2023-08-31 | |

| Ambeed | A749585-50mg |

3-Amino-5-(trifluoromethyl)pyridine-2-thiol |

89571-66-4 | 97% | 50mg |

$118.0 | 2025-03-03 | |

| Ambeed | A749585-25mg |

3-Amino-5-(trifluoromethyl)pyridine-2-thiol |

89571-66-4 | 97% | 25mg |

$70.0 | 2025-03-03 | |

| Alichem | A022004012-1g |

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine |

89571-66-4 | 97% | 1g |

$1646.40 | 2023-08-31 | |

| Alichem | A022004012-250mg |

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine |

89571-66-4 | 97% | 250mg |

$714.00 | 2023-08-31 | |

| Ambeed | A749585-100mg |

3-Amino-5-(trifluoromethyl)pyridine-2-thiol |

89571-66-4 | 97% | 100mg |

$200.0 | 2025-03-03 |

2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-に関する追加情報

Introduction to 2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- (CAS No. 89571-66-4)

2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number 89571-66-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic thione derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both amino and trifluoromethyl substituents makes it a versatile scaffold for further functionalization, enabling the development of novel bioactive molecules.

The compound belongs to the pyridinethione class, which is known for its broad spectrum of biological activities. Pyridinethiones are structurally related to pyridines but incorporate a sulfur atom at the 2-position, forming a five-membered ring. This modification imparts distinct electronic and steric properties, influencing both the reactivity and biological interactions of the molecule. The 3-amino group introduces a nucleophilic center, while the 5-(trifluoromethyl) moiety enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their improved pharmacokinetic profiles. The introduction of fluorine atoms can modulate enzyme interactions, reduce metabolic degradation, and enhance binding affinity to biological targets. The trifluoromethyl group in 2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- is particularly valuable for these reasons, contributing to the compound's potential as a pharmacophore in the development of small-molecule drugs.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of an amino group and a trifluoromethyl substituent provides multiple sites for chemical modification, allowing researchers to tailor its properties for specific therapeutic applications. For instance, the amino group can be acylated, alkylated, or incorporated into peptidomimetics, while the trifluoromethyl group can be further functionalized via cross-coupling reactions or halogenation.

Recent studies have highlighted the role of pyridinethiones in anti-inflammatory and anticancer therapies. The sulfur atom in these compounds can engage in redox reactions with biological thiols, disrupting pathways involved in disease progression. Additionally, the electron-withdrawing nature of the thione group can modulate receptor binding affinity. The presence of both an amino and a trifluoromethyl group in 2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- suggests that it may exhibit dual mechanisms of action, further enhancing its therapeutic potential.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Common strategies include nucleophilic substitution reactions to introduce the amino group followed by electrophilic aromatic substitution to incorporate the trifluoromethyl moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions can also be employed to achieve higher regioselectivity and yield.

In terms of biological evaluation, preliminary studies have shown that derivatives of this compound exhibit promising activity against various targets. For example, modifications at the 3-position can lead to compounds with inhibitory effects on kinases or proteases involved in cancer signaling pathways. Similarly, structural variations around the pyridine ring can influence interactions with receptors mediating inflammatory responses. These findings underscore the importance of 2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- as a precursor for drug discovery efforts.

The pharmaceutical industry has increasingly adopted computational methods to accelerate drug development pipelines. Molecular modeling techniques can predict how modifications to this scaffold will affect its binding affinity and pharmacokinetic properties. By leveraging these tools alongside experimental data, researchers can rapidly screen large libraries of derivatives to identify lead compounds with optimized profiles.

Future directions in research may focus on exploring enantioselective synthesis methods to develop chiral derivatives with enhanced specificity. Additionally, investigating how fluorine substitution affects metabolic stability could provide insights into improving drug bioavailability. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.

Overall,2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)- (CAS No. 89571-66-4) represents a valuable asset in modern medicinal chemistry due to its structural versatility and potential biological activity. Its unique combination of functional groups makes it an excellent candidate for further exploration as a pharmacophore or intermediate in drug development programs aimed at treating various diseases.

89571-66-4 (2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-) 関連製品

- 2228738-33-6(1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)

- 2310123-85-2(N-(6-cyclopropylpyridin-3-yl)methylthiophene-3-carboxamide)

- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)

- 911634-03-2(Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate)

- 80221-58-5(2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride)

- 1375974-63-2(2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide)

- 33070-25-6(1,3,6-Trichloropyrene (Technical Grade))

- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)

- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)

- 374546-08-4((2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)